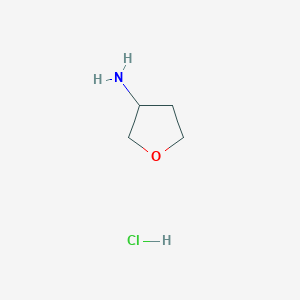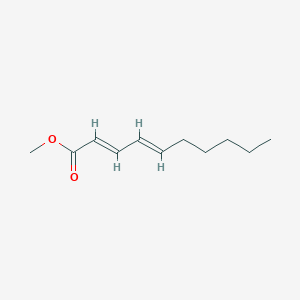
反式-4-羟基环己烷羧酸
概述
描述
trans-4-Hydroxycyclohexanecarboxylic acid: is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in a trans configuration. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
科学研究应用
Chemistry: trans-4-Hydroxycyclohexanecarboxylic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of pyrazole-pyrimidine derivatives, which are potential antitumor agents .
Biology: In biological research, this compound is used to study metabolic pathways involving cyclohexane derivatives. It is also employed in the synthesis of biologically active molecules .
Industry: In the industrial sector, trans-4-Hydroxycyclohexanecarboxylic acid is used in the production of polymers, resins, and other materials. It acts as an intermediate in the synthesis of various chemical products .
作用机制
Target of Action
Trans-4-Hydroxycyclohexanecarboxylic acid is primarily a substrate for the production of cyclohexanecarboxylic acid . It plays a crucial role in the metabolic pathways of intestinal bacteria .
Mode of Action
The compound interacts with its target, the metabolic pathways of intestinal bacteria, where it serves as a substrate for the synthesis of cyclohexanecarboxylic acid . The resulting changes include the production of cyclohexanecarboxylic acid and other by-products of bacterial metabolism .
Biochemical Pathways
Trans-4-Hydroxycyclohexanecarboxylic acid affects the biochemical pathways involved in the synthesis of cyclohexanecarboxylic acid . The downstream effects of this interaction include the production of cyclohexanecarboxylic acid and other metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely influenced by its role as a substrate in bacterial metabolism . It is absorbed and distributed within the bacterial cells, metabolized to produce cyclohexanecarboxylic acid, and the by-products of this metabolism are excreted via the urinary tract .
Result of Action
The molecular and cellular effects of the action of trans-4-Hydroxycyclohexanecarboxylic acid include the production of cyclohexanecarboxylic acid and the modulation of bacterial metabolic processes .
Action Environment
The action, efficacy, and stability of trans-4-Hydroxycyclohexanecarboxylic acid are influenced by various environmental factors. These include the conditions within the bacterial cells where the compound is metabolized, and the urinary tract where the by-products of this metabolism are excreted .
生化分析
Biochemical Properties
Trans-4-Hydroxycyclohexanecarboxylic acid interacts with a specific enzyme, 4-hydroxycyclohexanecarboxylate dehydrogenase, which requires NAD as a cofactor . This enzyme is highly specific for 4-oxocyclohexanecarboxylate .
Cellular Effects
The effects of trans-4-hydroxycyclohexanecarboxylic acid on cells are primarily observed in the context of its metabolic role. As a by-product of intestinal bacterial metabolism, it may influence the metabolic balance within these cells .
Molecular Mechanism
The enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase catalyzes the dehydrogenation of trans-4-hydroxycyclohexanecarboxylic acid to 4-oxocyclohexanecarboxylate . This reaction is specific for the B-side (pro-S) hydrogen of NADH in the hydrogen transfer .
Metabolic Pathways
Trans-4-Hydroxycyclohexanecarboxylic acid is involved in the metabolic pathway of cyclohexanecarboxylic acid degradation . It is initially hydroxylated to yield 4-hydroxycyclohexanecarboxylic acid, which is then dehydrogenated to 4-oxocyclohexanecarboxylate .
Transport and Distribution
Its role as a substrate and by-product of metabolic processes suggests that it may be transported via metabolic pathways .
Subcellular Localization
Given its role in metabolism, it is likely to be found in cellular compartments associated with metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic acid typically involves the hydrogenation of p-hydroxybenzoic acid in the presence of a catalyst. The process includes the following steps:
Hydrogenation: p-Hydroxybenzoic acid is hydrogenated in a high-pressure reactor using a catalyst such as palladium or platinum supported on activated carbon.
Isomerization: The mixture is then subjected to isomerization in the presence of a base, such as sodium alkoxide, to convert the cis isomer to the trans isomer.
Purification: The trans isomer is purified through recrystallization using solvents like petroleum ether and ethyl acetate.
Industrial Production Methods: Industrial production methods for trans-4-Hydroxycyclohexanecarboxylic acid follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
相似化合物的比较
Cyclohexanecarboxylic acid: Lacks the hydroxyl group present in trans-4-Hydroxycyclohexanecarboxylic acid.
4-Hydroxycyclohexanecarboxylic acid (cis): The cis isomer of the compound, which has different physical and chemical properties.
Cyclohexanol: Contains a hydroxyl group but lacks the carboxylic acid group.
Uniqueness: trans-4-Hydroxycyclohexanecarboxylic acid is unique due to its trans configuration, which imparts distinct reactivity and stability compared to its cis isomer and other similar compounds. This configuration influences its interaction with enzymes and receptors, making it valuable in various scientific and industrial applications .
属性
IUPAC Name |
4-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRWBBJISAZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190327, DTXSID901015736 | |
| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycyclohexylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17419-81-7, 3685-26-5, 3685-22-1 | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycyclohexylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trans-4-hydroxycyclohexanecarboxylic acid in the biosynthesis of tacrolimus?
A: While the provided abstracts don't directly address this question, one abstract mentions the use of an fkbO deletion mutant of Streptomyces sp. KCTC 11604BP for mutational biosynthesis of tacrolimus analogues [, ]. This suggests that modifications to the biosynthetic pathway of tacrolimus, potentially involving trans-4-hydroxycyclohexanecarboxylic acid as a precursor or intermediate, can lead to the production of tacrolimus analogues. Further research is needed to confirm the specific role of trans-4-hydroxycyclohexanecarboxylic acid in this process.
Q2: How is trans-4-hydroxycyclohexanecarboxylic acid synthesized from a readily available starting material?
A: One study describes a novel synthesis of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, a very late antigen-4 (VLA-4) antagonist, using trans-4-hydroxycyclohexanecarboxylic acid as the starting material []. This approach utilizes commercially available trans-4-hydroxycyclohexanecarboxylic acid and employs n-Bu₄NSO₃H-catalyzed basic etherification and iodine-mediated cyclization to construct the target molecule.
Q3: What is the enzymatic activity of 4-hydroxycyclohexanecarboxylate dehydrogenase and how specific is it for trans-4-hydroxycyclohexanecarboxylic acid?
A: 4-Hydroxycyclohexanecarboxylate dehydrogenase, found in Corynebacterium cyclohexanicum, catalyzes the NAD+-dependent oxidation of trans-4-hydroxycyclohexanecarboxylic acid to 4-oxocyclohexanecarboxylic acid []. This enzyme exhibits high specificity for trans-4-hydroxycyclohexanecarboxylic acid and does not utilize the cis isomer as a substrate. Furthermore, the enzyme demonstrates strict specificity for the position of the carbonyl group on the cyclohexane ring, with neither the 2-oxo nor 3-oxo homologues being accepted as substrates [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B153549.png)


![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
